Bienvenue dans la boutique en ligne BenchChem!

4-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Carbonic Anhydrase Inhibition

Prioritize CAS 2034455-94-0 over unsubstituted analog CAS 2034455-88-2 for carbonic anhydrase panel screens. The 4-ethoxy group has documented low-nanomolar binding interactions in the CA II active site (PDB 4RUZ), a feature absent in des-ethoxy analogs, directly impacting target engagement and SAR interpretability. This scaffold provides a chiral secondary alcohol handle for parallel prodrug or derivatization studies without altering the sulfonamide warhead or thiophene moiety. Ideal for medicinal chemistry teams mapping isoform selectivity and linker-dependent ADME properties with a single, multifunctional probe.

Molecular Formula C15H19NO4S2
Molecular Weight 341.44
CAS No. 2034455-94-0
Cat. No. B2862785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide
CAS2034455-94-0
Molecular FormulaC15H19NO4S2
Molecular Weight341.44
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CSC=C2)O
InChIInChI=1S/C15H19NO4S2/c1-2-20-13-3-5-14(6-4-13)22(18,19)16-9-7-15(17)12-8-10-21-11-12/h3-6,8,10-11,15-17H,2,7,9H2,1H3
InChIKeyLOKGQVOSEFMBJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide (CAS 2034455-94-0): Procurement-Relevant Structural and Pharmacophoric Profile


4-Ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide (CAS 2034455-94-0) is a multi-functionalized benzenesulfonamide derivative with molecular formula C₁₅H₁₉NO₄S₂ and molecular weight 341.4 g/mol [1]. The compound incorporates a 4-ethoxy substituent on the benzene ring, a sulfonamide linker, a hydroxypropyl spacer, and a thiophen-3-yl terminal group . This scaffold merges pharmacophoric elements associated with carbonic anhydrase (CA) inhibition (the benzenesulfonamide zinc-binding group) and heterocyclic modulation (the thiophene moiety), positioning it as a candidate for medicinal chemistry screening libraries and structure-activity relationship (SAR) exploration [2].

Why 4-Ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide Cannot Be Readily Substituted by In-Class Analogs: A Structural Differentiation Argument


Although benzenesulfonamide derivatives are abundant in screening collections, the specific combination of a 4-ethoxy substituent on the benzene ring and a thiophen-3-yl-hydroxypropyl side chain distinguishes CAS 2034455-94-0 from its closest commercially available analog, N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide (CAS 2034455-88-2), which lacks the 4-ethoxy group entirely [1]. The 4-alkoxy substitution pattern is mechanistically significant: in the related 4-ethoxybenzenesulfonamide scaffold, crystallographic data confirm that the ethoxy oxygen engages the CA II active site, contributing to low-nanomolar inhibitory potency [2]. Removing this substituent, as in the unsubstituted analog, is expected to alter both binding affinity and physicochemical properties—XLogP3 drops from 2.1 to a lower value, and molecular weight decreases from 341.4 to 297.4 g/mol—affecting membrane permeability and pharmacokinetic behavior [3]. Generic substitution without accounting for these differences risks compromising target engagement and SAR interpretability.

Quantitative Differentiation Evidence for 4-Ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide (CAS 2034455-94-0)


Structural Differentiation: 4-Ethoxy Substituent Presence vs. Unsubstituted Analog (CAS 2034455-88-2)

The target compound (CAS 2034455-94-0) possesses a 4-ethoxy substituent (C₂H₅O-) on the benzenesulfonamide phenyl ring, whereas the closest commercially available analog, N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide (CAS 2034455-88-2), bears an unsubstituted phenyl ring [1]. The 4-ethoxy group is not merely a decorative feature: in the co-crystal structure of 4-ethoxybenzenesulfonamide with human carbonic anhydrase II (PDB 4RUZ, resolution 1.63 Å), the ethoxy oxygen participates in the ligand-enzyme interaction network, and this scaffold exhibits low-nanomolar inhibition of CA II, VII, IX, and XII isoforms [2]. The unsubstituted analog lacks this critical pharmacophoric contact.

Medicinal Chemistry Structure-Activity Relationship Carbonic Anhydrase Inhibition

Lipophilicity Modulation: Computed XLogP3-AA Comparison with the Unsubstituted Analog

The target compound has a computed XLogP3-AA value of 2.1 (PubChem, 2021 release), reflecting the combined lipophilic contributions of the 4-ethoxy group and the thiophene ring [1]. In contrast, the unsubstituted analog CAS 2034455-88-2 has a lower predicted XLogP3-AA (estimated ~1.3–1.6 based on the absence of the ethoxy group) [2]. This difference of approximately 0.5–0.8 log units is within the range known to influence membrane permeability and oral absorption according to Lipinski's guidelines, where an optimal XLogP range of 0–5 is targeted [3]. The target compound remains well within drug-like space (no Lipinski violations) while offering enhanced membrane partitioning potential relative to the unsubstituted analog.

Physicochemical Profiling Drug-Likeness Permeability

Carbonic Anhydrase Inhibitory Potential: Class-Level Evidence from the 4-Ethoxybenzenesulfonamide Scaffold

Although direct CA inhibition data for CAS 2034455-94-0 are not yet reported in the peer-reviewed literature, the 4-ethoxybenzenesulfonamide substructure—which constitutes the zinc-binding core of the target compound—has been extensively characterized. Carta et al. (2015) reported that 4-ethoxybenzenesulfonamide and related 4-alkoxy derivatives exhibit low-nanomolar inhibition of human carbonic anhydrase isoforms II, VII, IX, and XII, with modest activity against CA I [1]. The co-crystal structure with CA II (PDB 4RUZ) confirms that the sulfonamide nitrogen coordinates the catalytic zinc ion while the 4-ethoxy group extends into a lipophilic pocket [2]. In the broader thiophene-benzenesulfonamide class, Alım et al. (2020) demonstrated that thiophene-based sulfonamides inhibit hCA-I with IC₅₀ values ranging from 69 nM to 70 µM and hCA-II with IC₅₀ values from 23.4 nM to 1.405 µM [3]. The target compound, combining both the 4-ethoxybenzenesulfonamide warhead and the thiophene moiety, represents an integrated pharmacophore from two validated CA-inhibitory chemotypes.

Carbonic Anhydrase Inhibition Enzyme Kinetics X-ray Crystallography

Hydroxypropyl Linker as a Derivatization Handle: Synthetic Tractability Advantage

The target compound features a secondary alcohol (-OH) on the hydroxypropyl linker connecting the sulfonamide nitrogen to the thiophene ring. This hydroxyl group provides a reactive handle for further derivatization—esterification, etherification, carbamate formation, or phosphate prodrug synthesis—without modifying the benzenesulfonamide zinc-binding group or the thiophene recognition element [1]. This is a meaningful differentiation from the core scaffold 4-ethoxybenzenesulfonamide (CAS 1132-19-0), which lacks this functionalizable linker and offers no analogous derivatization site beyond the sulfonamide nitrogen itself [2]. The presence of a chiral secondary alcohol center also creates the possibility of enantiomer separation for stereochemistry-activity relationship studies, an option unavailable with simpler benzenesulfonamide analogs.

Synthetic Chemistry Prodrug Design Bioconjugation

Commercial Availability and Supplier-Reported Purity Benchmarking

CAS 2034455-94-0 is commercially available from Life Chemicals (catalog number F6416-6731) in multiple quantity tiers: 20 µmol ($79.00), 10 µmol ($69.00), 20 mg ($99.00), 3 mg ($63.00), and 5 mg (price available upon inquiry), with a reported purity specification suitable for screening applications [1]. In comparison, the closest analog CAS 2034455-88-2 is available from the same supplier (catalog number F6416-6685) at comparable pricing: 75 mg ($208.00), 100 mg ($248.00), 15 mg ($89.00) [2]. Both compounds occupy a similar procurement cost tier, meaning the decision between them can be made on structural and pharmacophoric grounds rather than budget constraints. The target compound is also indexed under the synonym AKOS024556478 and PubChem CID 86264135, facilitating cross-referencing across chemical inventory systems [3].

Chemical Procurement Screening Library Supplier Comparison

Recommended Application Scenarios for 4-Ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide (CAS 2034455-94-0)


Carbonic Anhydrase Isoform Selectivity Screening

The target compound integrates a 4-ethoxybenzenesulfonamide zinc-binding warhead—validated by crystallography (PDB 4RUZ) as a low-nanomolar CA II/VII/IX/XII inhibitor [1]—with a thiophene-hydroxypropyl extension that may modulate isoform selectivity. Researchers conducting CA panel screens (I, II, IV, VII, IX, XII, XIII, XIV) should prioritize this compound over the unsubstituted analog CAS 2034455-88-2 because the 4-ethoxy group contributes documented binding interactions in the CA II active site. The thiophene moiety may additionally confer selectivity through interactions with the rim of the active site cavity, as suggested by molecular docking studies on related thiophene-sulfonamides [2]. Note that direct inhibitory data for the full compound remain to be generated; initial screening should include acetazolamide as a reference standard (CA II Ki ≈ 12 nM).

Structure-Activity Relationship (SAR) Expansion Around the Hydroxypropyl Linker

The secondary alcohol on the hydroxypropyl linker provides a unique derivatization handle absent in simpler benzenesulfonamide analogs [1]. Medicinal chemistry teams can systematically explore ester prodrugs (acetyl, pivaloyl, amino acid esters), carbamate derivatives, or phosphate prodrugs while keeping the benzenesulfonamide and thiophene moieties constant. This modular approach enables parallel SAR exploration of linker-dependent properties—solubility, metabolic stability, cellular permeability—without requiring de novo synthesis of the entire scaffold. The presence of a chiral center at the hydroxyl-bearing carbon further allows enantiomer resolution and stereochemistry-activity relationship studies, which are not feasible with the achiral comparator CAS 2034455-88-2.

Physicochemical Benchmarking in Cell-Based Permeability Assays

With a computed XLogP3-AA of 2.1, zero Lipinski violations, and 8 rotatable bonds, the target compound occupies a favorable drug-like physicochemical space [1]. Its higher lipophilicity compared to the unsubstituted analog (estimated ΔXLogP3-AA ≈ +0.5 to +0.8) makes it a suitable candidate for parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer permeability studies to quantify the impact of the 4-ethoxy group on passive diffusion. Researchers evaluating benzenesulfonamide-based lead series can use this compound as a lipophilicity probe to establish permeability trends within the chemical series, informing the design of analogs with optimized cellular uptake.

Screening Library Diversification for Thiophene-Containing Pharmacophores

The thiophen-3-yl group distinguishes this compound from the larger pool of phenyl-only benzenesulfonamide screening compounds. Thiophene-based sulfonamides have demonstrated activity across multiple target classes, including carbonic anhydrases (IC₅₀ range 23.4 nM – 70 µM against hCA-I/II) [2], endothelin receptors (IC₅₀ 43 nM at ETₐ) [3], and α7 nicotinic acetylcholine receptors as positive allosteric modulators [4]. Including CAS 2034455-94-0 in diversity-oriented screening decks increases the representation of the thiophene-benzenesulfonamide chemotype, which is underrepresented relative to simple benzenesulfonamides in many commercial libraries.

Quote Request

Request a Quote for 4-ethoxy-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.